molecular formula C23H16ClN3OS B12266386 2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12266386
M. Wt: 417.9 g/mol
InChI Key: NGSIGZSKFDFYHN-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles . The reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action for 2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16ClN3OS

Molecular Weight

417.9 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C23H16ClN3OS/c1-13-10-14(2)26-23(18(13)12-25)29-21-20(15-6-4-3-5-7-15)17-11-16(24)8-9-19(17)27-22(21)28/h3-11H,1-2H3,(H,27,28)

InChI Key

NGSIGZSKFDFYHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C

Origin of Product

United States

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